molecular formula C10H11N5O B1355361 N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 69025-47-4

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1355361
CAS No.: 69025-47-4
M. Wt: 217.23 g/mol
InChI Key: HPACLZVFOIZIGQ-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical reagent of significant interest in scientific research. This compound features a 1,3,5-triazine core symmetrically substituted with two amine groups and one 3-methoxyphenyl group. The structure is closely related to its para-substituted isomer, 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS 30354-91-7), which has a documented crystal structure showing a nearly planar configuration between the triazine and benzene rings, stabilized by an extensive three-dimensional network of N-H···N and N-H···O hydrogen bonds . This molecular arrangement is critical for its solid-state properties and potential co-crystal formation. Triazine derivatives are extensively studied for their diverse biological activities. Related compounds in this chemical family have demonstrated promising antitumor, anti-angiogenesis, and antimicrobial effects in research settings . Furthermore, structurally complex triazine derivatives, such as Bemotrizinol, are well-known as highly effective and photostable broad-spectrum ultraviolet (UV) filters in sunscreen formulations, absorbing both UVB and UVA rays . The presence of the 3-methoxyphenyl substituent on the triazine core makes this compound a valuable precursor or building block for researchers working across multiple disciplines. Its primary applications include use as a key intermediate in medicinal chemistry for the synthesis of novel bioactive molecules, as well as in materials science for the development of organic compounds with specific light-absorbing or electronic properties. This product is intended For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) for proper handling and hazard information prior to use.

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-16-8-4-2-3-7(5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPACLZVFOIZIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Coupling Reaction (Based on CN105837525B)

A widely reported method involves the copper-catalyzed coupling of appropriate amine and alcohol derivatives to form 2,4-diamino-1,3,5-triazine compounds:

  • Reactants: A compound represented by formula (I) (likely an amidine or cyanoguanidine derivative), a compound represented by formula (II) (an aryl alcohol or amine such as 3-methoxyphenyl derivative)
  • Catalyst: Metallic copper catalyst
  • Ligand: Suitable ligand to stabilize copper catalyst
  • Base: Alkaline substance (e.g., sodium carbonate)
  • Solvent: Organic solvent compatible with the reaction
  • Conditions: Stirring at 80–140°C for 6–14 hours
  • Workup: Post-reaction treatment including extraction and purification

This method offers mild reaction conditions, convenient operation, and low cost, with good industrial applicability. The product shows antibacterial activity, indicating the method’s utility in pharmaceutical synthesis.

Microwave-Assisted One-Pot Synthesis (Based on PMC9050923)

An advanced approach uses microwave irradiation to accelerate the synthesis:

  • Reactants: Cyanoguanidine, aromatic aldehydes, and arylamines (including 3-methoxyphenyl amine)
  • Catalyst/Acid: Hydrochloric acid to facilitate condensation
  • Process: A three-component reaction under focused microwave irradiation forms intermediates, which undergo Dimroth rearrangement and spontaneous dehydrogenation/aromatization to yield the target triazine diamine
  • Advantages: Rapid reaction times, high yields, and operational simplicity
  • Outcome: Efficient synthesis of 6, N2-diaryl-1,3,5-triazine-2,4-diamines including derivatives with 3-methoxyphenyl substituents.

Multi-Step Synthesis via Amidines and Alcohols (Based on CN104262273B)

This method involves:

  • Step A: Mixing amidine hydrochloride, 3-methoxyphenyl alcohol, copper acetate monohydrate, sodium carbonate, and solvent; reacting at 110–120°C in air for 12–24 hours
  • Step B: Purification by extraction, drying, concentration, and column chromatography to isolate the triazine derivative
  • Notes: This method is suitable for industrial scale due to moderate temperatures and air atmosphere; yields are generally good (e.g., 88% for related compounds)
  • Limitations: Requires careful purification and longer reaction times compared to microwave methods.

Catalyzed Synthesis from Alcohols and Amines (Based on RSC Supplementary Data)

  • Procedure: Reaction mixtures containing appropriate amines and alcohols are catalyzed (often by metal catalysts) and purified by flash chromatography
  • Characterization: Products are white solids with melting points around 199–244°C for 3-methoxyphenyl derivatives, confirmed by IR and NMR spectroscopy
  • Example: 6-(3-methoxyphenyl)-N2, N2-dimethyl-1,3,5-triazine-2,4-diamine synthesized and characterized with detailed spectral data.
Method Key Reactants Catalyst/Conditions Temperature (°C) Time (h) Yield (%) Advantages Limitations
Copper-Catalyzed Coupling Amidine hydrochloride + 3-methoxyphenyl alcohol Cu catalyst, ligand, base, solvent 80–140 6–14 Moderate to high Mild conditions, low cost, scalable Requires catalyst and ligand
Microwave-Assisted One-Pot Cyanoguanidine + aromatic aldehyde + arylamine HCl, microwave irradiation Microwave Minutes High Rapid, high yield, one-pot Requires microwave equipment
Multi-Step Amidines + Alcohols Amidine hydrochloride + 3-methoxyphenyl alcohol Cu acetate, Na2CO3, solvent 110–120 12–24 ~88 Industrially feasible, air atmosphere Longer reaction time
Catalyzed Synthesis from Alcohols Amines + alcohols Metal catalyst Ambient to reflux Variable High Well-characterized, pure products Requires chromatographic purification
  • The copper-catalyzed method is favored for industrial applications due to mild conditions and cost-effectiveness.
  • Microwave-assisted synthesis significantly reduces reaction time and improves yields but may be limited by equipment availability.
  • Purification typically involves extraction and column chromatography to achieve high purity.
  • Spectroscopic data (IR, NMR) confirm the structure and purity of the synthesized compounds.
  • The presence of the 3-methoxyphenyl group influences the physical properties such as melting point and solubility.

The preparation of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be efficiently achieved through copper-catalyzed coupling reactions, microwave-assisted one-pot syntheses, and multi-step amidine-alcohol reactions. Each method offers distinct advantages in terms of reaction time, yield, scalability, and operational complexity. Selection of the method depends on the intended application, available resources, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the triazine class, including N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, demonstrate selective antiproliferative effects against various cancer cell lines. A study highlighted that derivatives of 1,3,5-triazines exhibited significant cytotoxicity against triple-negative breast cancer cells (MDA-MB231) with some compounds showing GI50 values as low as 1 nM . The mechanism of action appears to involve apoptosis induction in cancer cells.

Table 1: Anticancer Activity of Triazine Derivatives

CompoundTarget Cell LineGI50 Value (nM)Mechanism of Action
This compoundMDA-MB2311Apoptosis
Compound ASKBR-350Cell cycle arrest
Compound BMCF-730Apoptosis

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that triazine derivatives can inhibit the growth of various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes .

Cancer Treatment

Given its selective cytotoxicity towards cancer cells while sparing normal cells , this compound could serve as a lead compound for developing new anticancer therapies.

Antibacterial Agents

The compound's antibacterial properties suggest potential applications in treating infections caused by resistant bacterial strains. Further research could explore its efficacy in clinical settings .

Case Study 1: Breast Cancer Research

A recent study evaluated a series of triazine derivatives against breast cancer cell lines. The findings indicated that modifications on the phenyl ring significantly influenced the compounds' antiproliferative activities. Specifically, para-substituted derivatives showed enhanced potency compared to their ortho or meta counterparts .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition of bacterial growth at low concentrations .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Substitution Patterns and Structural Variations

Triazine-2,4-diamines exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 4, and 6. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Triazine Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties References
N-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine 2: 3-methoxyphenyl; 4: NH₂ 217.23 Pharmaceutical intermediate
Atrazine 2: ethyl; 4: isopropyl; 6: Cl 215.68 Herbicide
6-(4-Morpholinyl)-N-phenyl-N'-[3-(trifluoromethyl)phenyl]-... 6: morpholinyl; 2: phenyl; 4: trifluoromethylphenyl ~384.35 (estimated) Anticancer/kinase inhibition
Methoprotryne 2: methoxypropyl; 4: isopropyl; 6: methylthio 260.35 Herbicide
6,N2-Diaryl-1,3,5-triazine-2,4-diamines 6: aryl; N2: aryl ~300–400 Antiproliferative activity

Key Differences and Implications

Substituent Effects on Bioactivity: Chloro-triazines (Atrazine, Simazine, Propazine): The 6-chloro group in atrazine enhances herbicidal activity by inhibiting photosynthesis in plants. Ethyl and isopropyl groups at positions 2 and 4 improve lipid solubility, facilitating membrane penetration . This structural feature is common in kinase inhibitors and antimicrobial agents . Morpholinyl and Trifluoromethyl Groups: These substituents (e.g., in ’s compound) enhance metabolic stability and bioavailability, making such derivatives candidates for drug development .

Environmental and Metabolic Stability :

  • Chloro-triazines like atrazine are persistent in the environment due to slow hydrolysis of the C-Cl bond. In contrast, methoxy-substituted triazines (e.g., the target compound) may degrade faster via demethylation or oxidation, reducing ecological risks .
  • Methylthio groups (e.g., methoprotryne) are prone to oxidation, forming sulfoxides or sulfones, which can alter herbicidal efficacy .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic substitution or palladium-catalyzed C–N coupling, similar to methods described for diaryl triazines .
  • Chloro-triazines require hazardous reagents (e.g., cyanuric chloride), whereas methoxy-substituted derivatives utilize safer aryl amines .

Physicochemical Properties

  • Solubility : The methoxy group enhances water solubility compared to chloro-substituted triazines but reduces it relative to hydroxylated analogs.
  • LogP : Estimated LogP for the target compound is ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug design .

Biological Activity

N-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound that belongs to the class of 1,3,5-triazine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Overview of 1,3,5-Triazine Derivatives

1,3,5-Triazines are heterocyclic compounds known for their pharmacological versatility. They exhibit a range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antimalarial

Research has shown that structural modifications in these compounds can significantly influence their biological activities .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of synthesized 1,3,5-triazine derivatives demonstrated selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231) with some compounds showing GI50 values as low as 1 nM .

Case Study: MDA-MB231 Cell Line

The following table summarizes the antiproliferative activity of various triazine derivatives against MDA-MB231 cells:

Compound IDStructureGI50 (nM)Notes
Compound 18This compound1Most potent compound in the series
Compound 16Another derivative4Slightly less active than compound 18
Compound 19Related structure200Significant decrease in potency

The time-dependent cytotoxic effects observed in these studies suggest that apoptosis is a primary mechanism through which these compounds exert their antiproliferative effects .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Research indicates that similar triazine derivatives exhibit significant antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus.

Antibacterial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
E. coli32 µg/mLModerate
Klebsiella pneumoniae16 µg/mLHigh
Staphylococcus aureus8 µg/mLVery High

These findings underscore the potential application of triazine derivatives in treating bacterial infections .

Mechanistic Insights

The biological activity of this compound is closely linked to its molecular structure. The presence of the methoxy group at the para position significantly enhances its interaction with biological targets. Studies have shown that substituents on the aromatic rings can dramatically affect binding affinity and biological potency .

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

The compound can be synthesized via microwave-assisted three-component condensation of cyanoguanidine, 3-methoxybenzaldehyde, and aryl amines under acidic conditions, followed by dehydrogenative aromatization . Traditional methods involve stepwise substitution reactions on a triazine core, but these often require harsh reagents (e.g., phosphorus oxychloride) and yield <60% . Microwave synthesis improves efficiency (yields ~75–85%) and reduces reaction time (30–60 minutes vs. 12–24 hours) .

Q. How is the structural integrity of this compound validated in synthetic batches?

Characterization typically combines:

  • NMR : Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and triazine ring protons (δ 8.2–8.5 ppm) .
  • X-ray crystallography : Confirms planarity of the triazine core and dihedral angles between substituents (e.g., 4-methoxyphenyl derivatives show ~15° tilt) .
  • HPLC-MS : Quantifies purity (>95% required for biological assays) and detects byproducts like unreacted cyanoguanidine .

Q. What preliminary biological activities have been reported for this compound?

Triazine derivatives exhibit antiproliferative activity against cancer cell lines (e.g., IC50 = 2–10 µM in HeLa and MCF-7) via topoisomerase inhibition or intercalation . Specific data for this compound are limited, but analogs show moderate antimicrobial activity (MIC = 16–32 µg/mL against S. aureus) .

Advanced Research Questions

Q. How can 3D-QSAR modeling optimize the anticancer activity of this triazine derivative?

Comparative molecular field analysis (CoMFA) of diaryl triazines identifies key pharmacophores:

  • Electron-donating groups (e.g., methoxy) at the 3-position enhance DNA binding .
  • Hydrophobic substituents on the aryl ring improve membrane permeability (log P > 2.5 optimal) . Validation via molecular docking against topoisomerase IIα (PDB: 1ZXM) predicts binding affinities (ΔG = −8.5 to −10.2 kcal/mol) .

Q. What strategies mitigate the poor aqueous solubility of this compound in preclinical studies?

  • Co-solvent systems : Use 10% DMSO/PEG-400 in PBS (solubility ≈ 1.2 mg/mL) .
  • Nanoformulation : Liposomal encapsulation (e.g., DSPC/cholesterol) increases bioavailability 3-fold in murine models .
  • Prodrug design : Phosphorylated derivatives improve solubility >10-fold while retaining activity post-hydrolysis .

Q. How do contradictory data on triazine toxicity inform experimental design?

Discrepancies arise from:

  • Metabolic activation : Cytochrome P450-mediated oxidation (e.g., CYP3A4) generates reactive intermediates, causing hepatotoxicity in some studies (ALT > 200 U/L) but not others .
  • Species-specific effects : Mouse LD50 = 250 mg/kg vs. rat LD50 = 450 mg/kg . Mitigation: Include metabolite profiling (LC-MS/MS) and cross-species comparisons in toxicity assays.

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Key impurities include:

  • Residual cyanoguanidine (≤0.1% by HPLC) .
  • Oxidation byproducts (e.g., sulfoxide derivatives in sulfur-containing analogs) . Solutions:
  • UHPLC-QTOF : Detects impurities at 0.01% levels with a C18 column (2.1 × 100 mm, 1.7 µm) .
  • Ion-pair chromatography (0.1% TFA in mobile phase) resolves polar degradation products .

Q. What mechanisms underlie resistance to triazine-based therapeutics, and how can they be overcome?

Resistance mechanisms:

  • Efflux pumps : Overexpression of ABCG2 reduces intracellular concentrations (e.g., IC50 increases 5-fold in resistant cell lines) .
  • Target mutations : Altered topoisomerase IIα (Gly553Arg) diminishes binding . Strategies:
  • Combination therapy : Co-administration with efflux inhibitors (e.g., verapamil) restores potency .
  • Dual-target inhibitors : Hybrid molecules with HDAC inhibitory moieties show synergistic effects .

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